(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride
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Overview
Description
(1S,6R)-3,9-Diazabicyclo[421]nonan-4-one dihydrochloride is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic compound with applications in organic chemistry.
Uniqueness
(1S,6R)-3,9-Diazabicyclo[421]nonan-4-one dihydrochloride is unique due to its specific stereochemistry and the presence of the diazabicyclo structure
Properties
IUPAC Name |
(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c10-7-3-5-1-2-6(9-5)4-8-7;;/h5-6,9H,1-4H2,(H,8,10);2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCYBARFYUSEY-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC(=O)C[C@H]1N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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